1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide
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Overview
Description
1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a phenylsulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl nitrite (TBN) as a carbon source under mild conditions.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate cellular pathways by binding to active sites or altering protein conformation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-2-benzothiazolesulfenamide: Similar in structure but with a benzothiazole ring instead of a piperidine ring.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and shares the tert-butyl group.
Uniqueness
1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with a tert-butyl group, a phenylsulfonyl group, and a carboxamide group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)17-15(19)13-9-11-18(12-10-13)22(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCAQEPXKOWBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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